

DU-145 Cell Line: A Comprehensive Technical Guide for Researchers

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An In-depth Overview of the Origin, Characteristics, and Experimental Applications of a Keystone Prostate Cancer Cell Line

The **DU-145** human prostate cancer cell line stands as a cornerstone in urological oncology research, providing a critical in vitro model for the study of androgen-independent prostate carcinoma. This guide offers a detailed exploration of its origin, history, molecular characteristics, and key experimental protocols, tailored for researchers, scientists, and drug development professionals.

Origin and History

The **DU-145** cell line was established in 1978 by K.R. Stone and his colleagues. It was derived from a metastatic lesion in the brain of a 69-year-old Caucasian male with a primary diagnosis of prostate carcinoma.[1][2] The patient also had a history of lymphocytic leukemia.[2] This origin is significant as it represents a cell line from a late-stage, metastatic, and hormone-refractory state of the disease, making it an invaluable tool for studying advanced prostate cancer. The "DU" designation in its name refers to the Duke University, where the cell line was established.

Ultrastructural analysis of the original tumor tissue and the cultured **DU-145** cells revealed a remarkable similarity in cellular organelle structure, including the presence of microvilli, tonofilaments, desmosomes, numerous mitochondria, a well-developed Golgi apparatus, and heterogeneous lysosomes.[3][4]

Cellular and Molecular Characteristics

DU-145 cells exhibit an epithelial morphology and grow as adherent monolayers in culture.^[1]^[2] A key feature of this cell line is its androgen-independent nature. While **DU-145** cells express androgen receptors, they do not show a functional response to androgen stimulation, meaning their growth is not dependent on male hormones.^[1]^[5]^[6] This characteristic makes them a crucial model for studying castration-resistant prostate cancer (CRPC).

Table 1: Quantitative Data Summary for **DU-145** Cells

Parameter	Reported Value(s)	References
Doubling Time	30 - 40 hours	^[1] ^[4]
Modal Chromosome Number	Hypotriploid, with a modal number of 64. Other reports indicate a range of 61-62.	^[1] ^[2] ^[3]
Seeding Density	2×10^4 cells/cm ²	^[1]

Karyotype and Genetic Profile

DU-145 cells are known to be hypotriploid with a complex karyotype. The modal chromosome number is reported to be 64.^[1] Several consistent chromosomal abnormalities have been identified, including a translocated Y chromosome and various marker chromosomes.^[2]^[3]

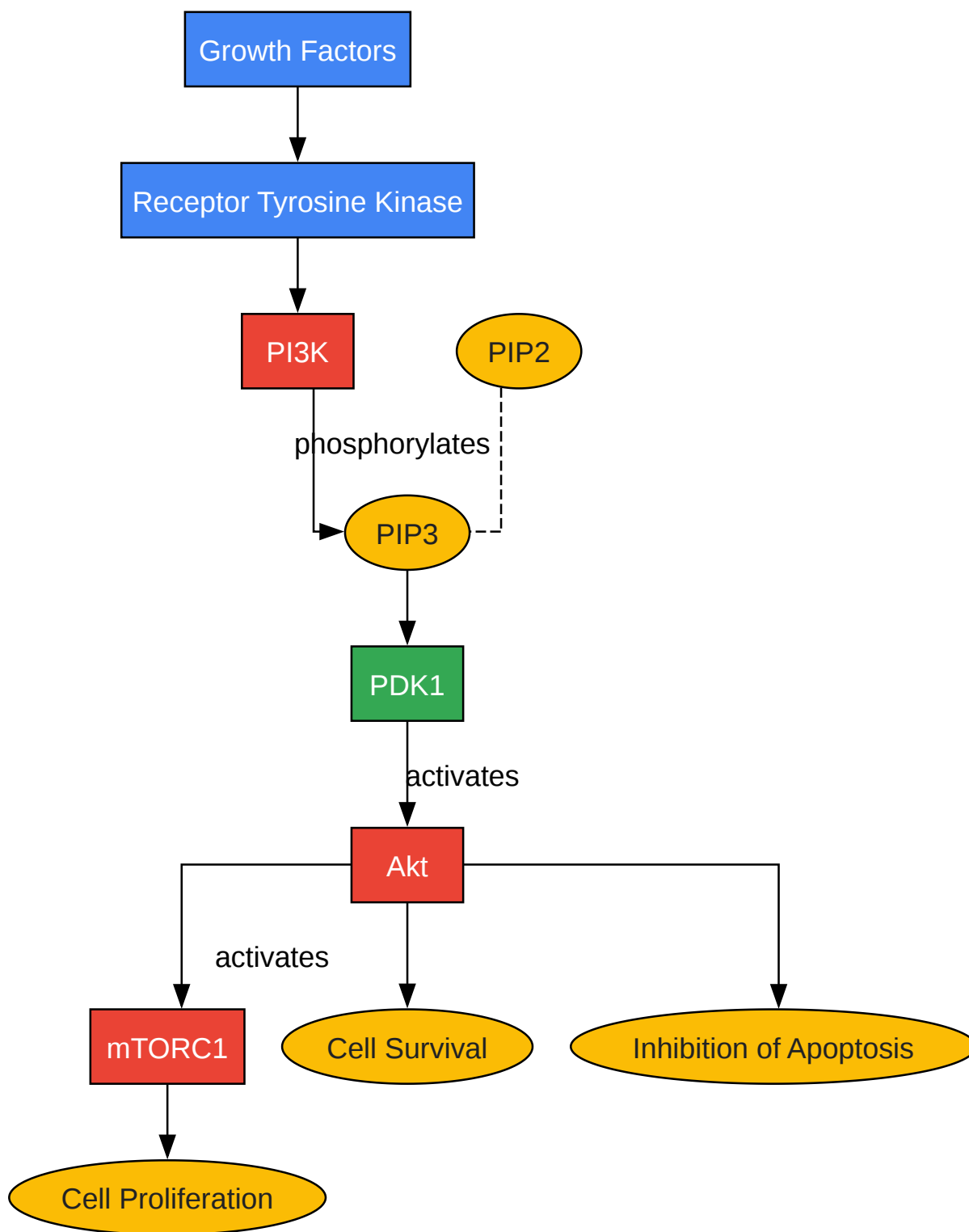
Genetically, **DU-145** cells harbor mutations in the TP53 tumor suppressor gene. Specifically, two mutations have been identified at codon 223 (Val to Phe) and codon 274 (Pro to Leu).^[3] This mutated p53 status contributes to the cells' tumorigenic properties.^[7]^[8]^[9]

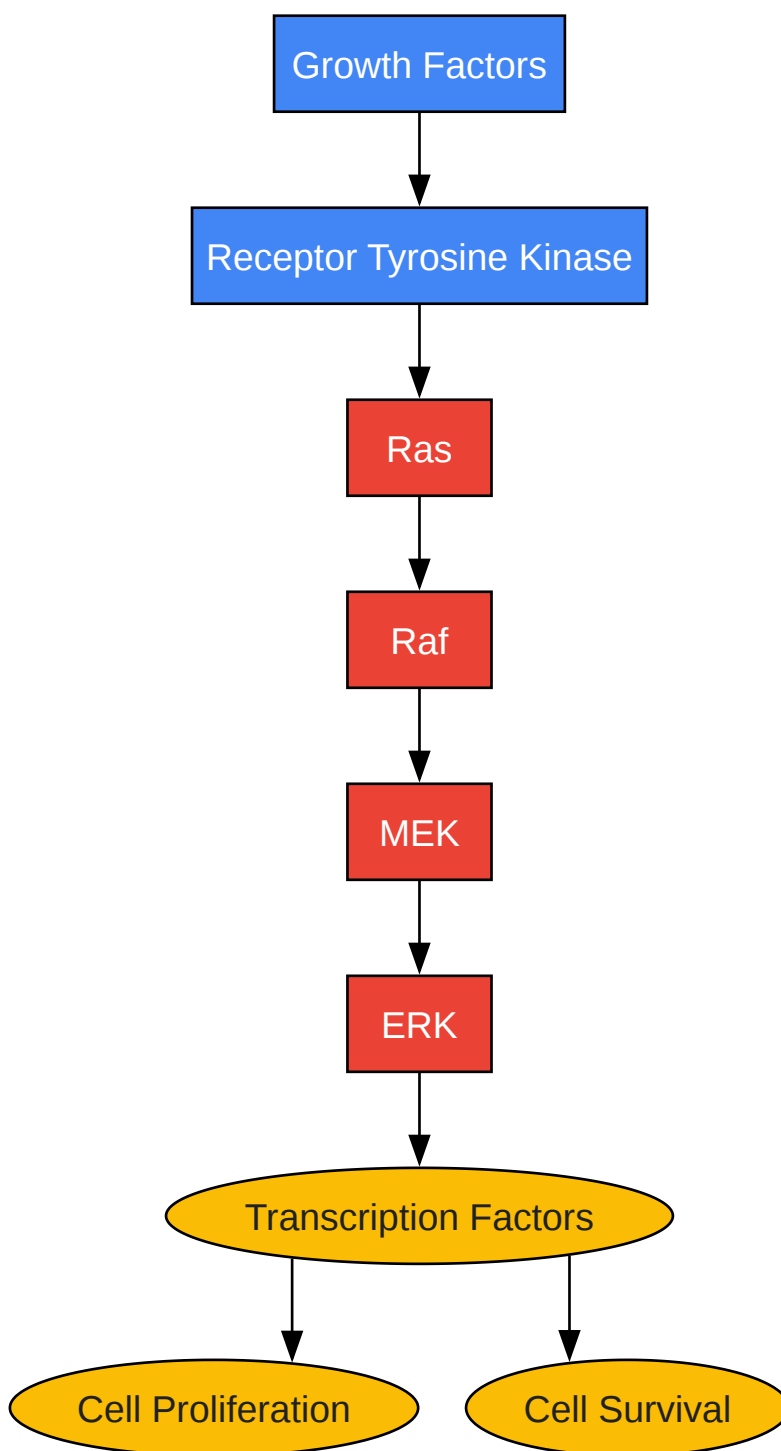
Key Signaling Pathways

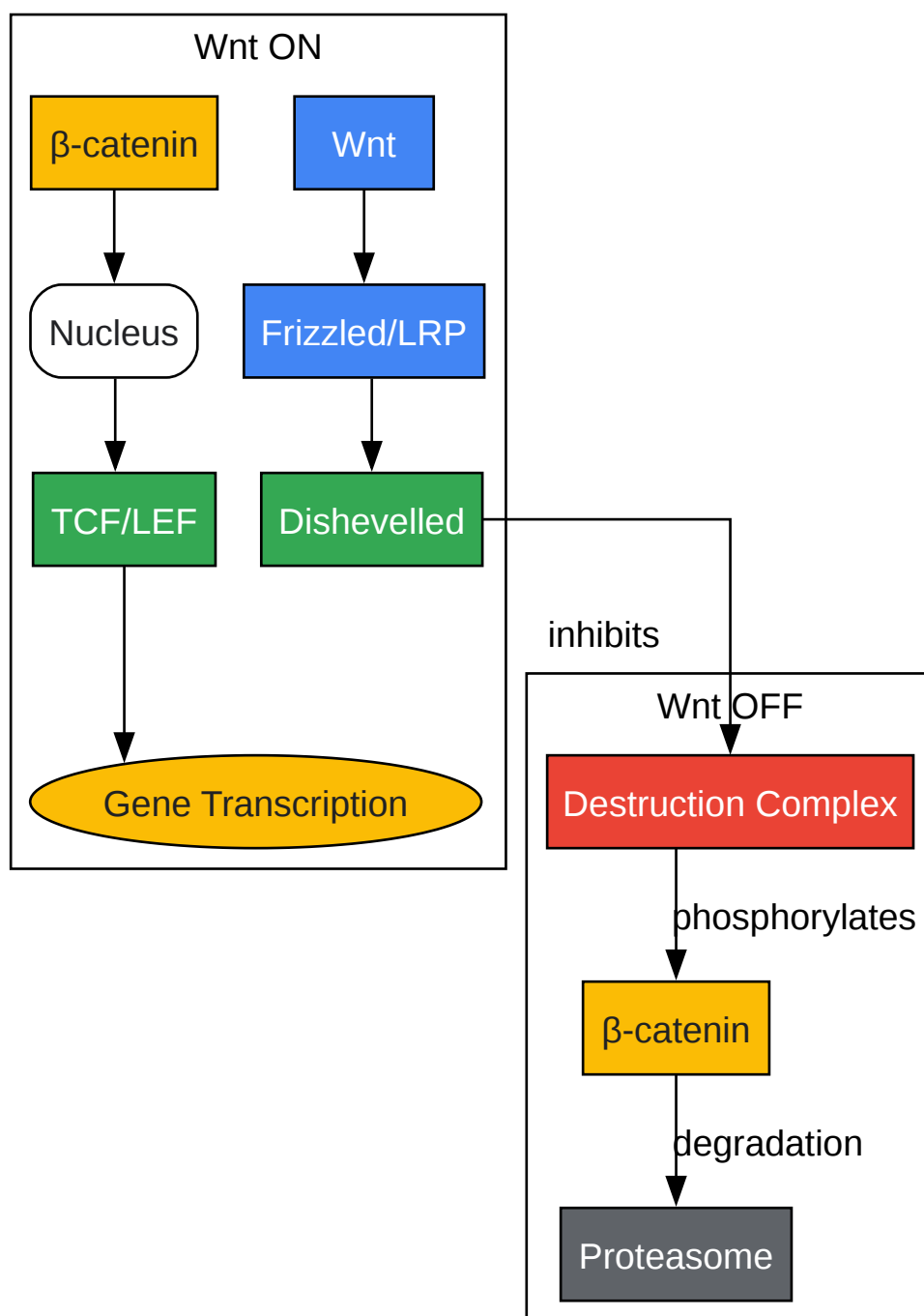
Several signaling pathways are known to be constitutively active or dysregulated in **DU-145** cells, contributing to their growth, survival, and metastatic potential. Understanding these pathways is crucial for developing targeted therapies.

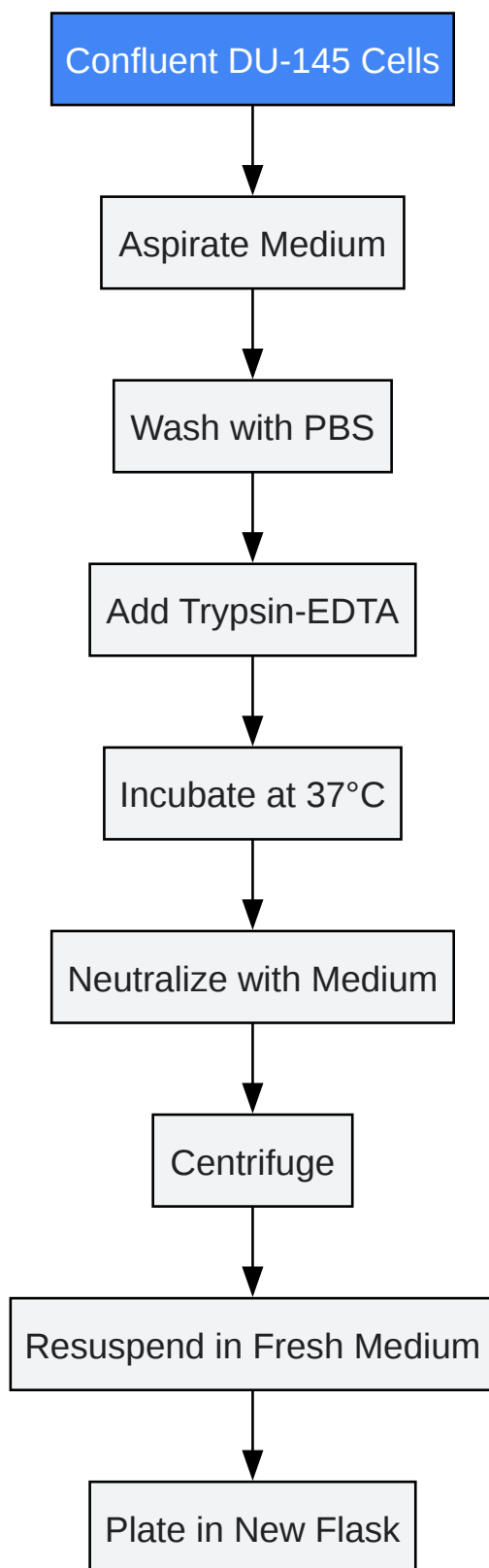
PI3K/Akt/mTOR Pathway

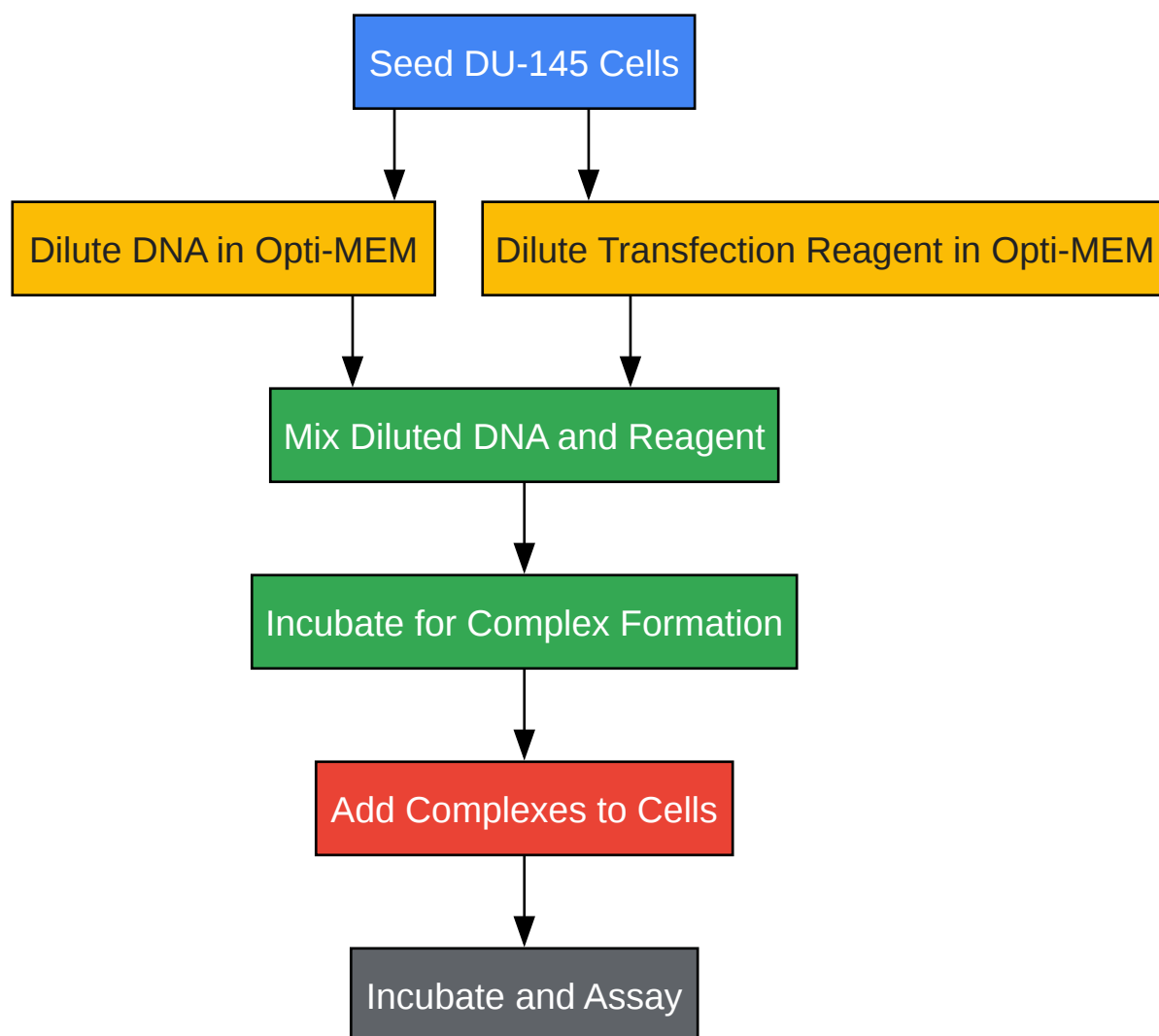
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. In **DU-145** cells, this pathway is constitutively active, promoting cell growth and inhibiting apoptosis.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)











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